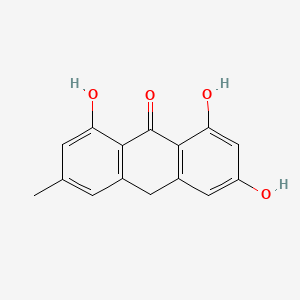

Anthrone d'émodine

Vue d'ensemble

Description

L’anthrone d’émodine est un composé naturel qui appartient à la famille des anthraquinones. Il est un intermédiaire clé dans la biosynthèse de divers composés bioactifs, notamment l’émodine et l’hypericine. L’anthrone d’émodine est dérivé de la réduction de l’émodine et est connu pour ses diverses activités biologiques et ses applications thérapeutiques potentielles .

Applications De Recherche Scientifique

Emodin anthrone has a wide range of scientific research applications across various fields:

Chemistry:

- Used as an intermediate in the synthesis of hypericin, a potent photosensitizer with antiviral properties .

Biology:

Medicine:

Industry:

Mécanisme D'action

L’anthrone d’émodine exerce ses effets par le biais de diverses cibles moléculaires et voies. Il a été démontré qu’il interagit avec la famille des MAP kinases, notamment JNK, P38 et ERK, qui jouent un rôle crucial dans la prolifération cellulaire, la différenciation et l’inflammation . De plus, les propriétés antitumorales de l’anthrone d’émodine sont associées à l’inhibition des tyrosine kinases et d’autres voies de signalisation impliquées dans la croissance et la survie cellulaires .

Analyse Biochimique

Biochemical Properties

Emodin anthrone plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with various biomolecules. It interacts with enzymes such as protein kinases, which are involved in cell signaling pathways. Emodin anthrone has been shown to inhibit the activity of certain protein kinases, leading to the modulation of cellular processes such as proliferation, differentiation, and apoptosis . Additionally, emodin anthrone interacts with proteins involved in the regulation of oxidative stress, such as superoxide dismutase and catalase, enhancing their activities and contributing to its antioxidant properties .

Cellular Effects

Emodin anthrone exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Emodin anthrone inhibits the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . It also affects cell migration and invasion, making it a potential therapeutic agent for cancer metastasis . Furthermore, emodin anthrone modulates the expression of genes involved in inflammation and immune response, thereby exhibiting anti-inflammatory effects .

Molecular Mechanism

The molecular mechanism of emodin anthrone involves its interaction with various biomolecules, leading to changes in cellular functions. Emodin anthrone binds to DNA and inhibits the activity of topoisomerases, enzymes involved in DNA replication and transcription . This binding results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, emodin anthrone modulates the activity of transcription factors such as NF-κB and AP-1, leading to changes in gene expression and cellular responses . Emodin anthrone also inhibits the activity of certain protein kinases, affecting cell signaling pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of emodin anthrone have been observed to change over time. Emodin anthrone is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat . Long-term studies have shown that emodin anthrone can have sustained effects on cellular functions, including prolonged inhibition of cell proliferation and induction of apoptosis . The stability and degradation of emodin anthrone need to be carefully monitored to ensure consistent results in experimental studies.

Dosage Effects in Animal Models

The effects of emodin anthrone vary with different dosages in animal models. At low doses, emodin anthrone exhibits therapeutic effects such as anti-inflammatory and anticancer activities without causing significant toxicity . At high doses, emodin anthrone can induce toxic effects, including hepatotoxicity and nephrotoxicity . It is important to determine the optimal dosage of emodin anthrone to achieve therapeutic benefits while minimizing adverse effects in animal models.

Metabolic Pathways

Emodin anthrone is involved in various metabolic pathways, including the anthraquinone biosynthesis pathway. It is synthesized from precursor molecules such as acetyl-CoA and malonyl-CoA through a series of enzymatic reactions . Emodin anthrone can also be metabolized into other anthraquinone derivatives, such as emodin and chrysophanol, through oxidation and reduction reactions . These metabolic pathways are regulated by enzymes such as polyketide synthases and cytochrome P450s, which play a crucial role in the biosynthesis and metabolism of emodin anthrone .

Transport and Distribution

Emodin anthrone is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells through passive diffusion and active transport mediated by transporters such as organic anion transporters . Once inside the cells, emodin anthrone can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of emodin anthrone within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and cellular uptake mechanisms.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’anthrone d’émodine peut être synthétisé par plusieurs méthodes. Une méthode notable implique la réduction de l’émodine en utilisant du chlorure stanneux (SnCl₂) et de l’acide chlorhydrique (HCl) sous conditions de reflux. Cette méthode produit de l’anthrone d’émodine avec une grande efficacité . Une autre voie de synthèse implique la lithiation régiosélective du benzamide, suivie de étapes de cyclisation et d’hydrogénation pour produire de l’anthrone d’émodine .

Méthodes de production industrielle : La production industrielle d’anthrone d’émodine implique généralement l’optimisation des voies de synthèse mentionnées ci-dessus pour atteindre des rendements élevés et une pureté élevée. L’utilisation de réacteurs à grande échelle et le contrôle précis des conditions réactionnelles sont essentiels pour une production efficace .

Analyse Des Réactions Chimiques

Types de réactions : L’anthrone d’émodine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution.

Réactifs et conditions courants :

Principaux produits formés :

Oxydation : Émodine

Réduction : Anthrone d’émodine

Substitution : Diverses anthraquinones substituées

4. Applications de la recherche scientifique

L’anthrone d’émodine a une large gamme d’applications de recherche scientifique dans divers domaines :

Chimie :

- Utilisé comme intermédiaire dans la synthèse de l’hypericine, un photosensibilisateur puissant doté de propriétés antivirales .

Biologie :

- Étudié pour son rôle dans la régulation de la migration cellulaire et de la viabilité via la voie de la MAP kinase .

Médecine :

- Enquêté pour ses effets thérapeutiques potentiels dans la cicatrisation des plaies et le traitement du cancer .

Industrie :

Comparaison Avec Des Composés Similaires

L’anthrone d’émodine fait partie d’une grande famille d’anthraquinones, qui comprend des composés tels que la chrysophanol, la cladofulvine et l’anthrone d’aloé-émodine . Comparé à ces composés similaires, l’anthrone d’émodine est unique en raison de sa voie biosynthétique spécifique et de son rôle d’intermédiaire clé dans la synthèse de l’hypericine . D’autres composés similaires incluent :

Chrysophanol : Connu pour ses propriétés anti-inflammatoires et anticancéreuses.

Cladofulvine : Exhibe une activité antifongique.

Anthrone d’aloé-émodine : Étudié pour ses effets purgatifs synergiques en combinaison avec d’autres anthrones.

La structure chimique distincte et les activités biologiques de l’anthrone d’émodine en font un composé précieux pour diverses applications scientifiques et industrielles.

Propriétés

IUPAC Name |

1,3,8-trihydroxy-6-methyl-10H-anthracen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-7-2-8-4-9-5-10(16)6-12(18)14(9)15(19)13(8)11(17)3-7/h2-3,5-6,16-18H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAJSXCAVRQXZIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2)C=C(C=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197684 | |

| Record name | Emodin anthrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Emodinanthranol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

491-60-1 | |

| Record name | 1,3,8-Trihydroxy-6-methyl-9(10H)-anthracenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emodin anthrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emodin anthrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMODIN-9-ANTHRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77C500W1A2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Emodinanthranol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

250 - 258 °C | |

| Record name | Emodinanthranol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Allyl-2,5-dimethyl-piperazin-1-yl)-(3-hydroxy-phenyl)-methyl]-N,N-diethyl-benzamide](/img/structure/B1197884.png)